3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with isopropylamine and benzyl chloroformate. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help optimize the production process, reducing costs and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester.
N-Methylpiperidine: Another piperidine derivative with different substituents.
Piperidine-4-carboxylic acid: A related compound with a carboxylic acid functional group.
Uniqueness
This compound is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its isopropylamino and benzyl ester groups differentiate it from other piperidine derivatives, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
benzyl 3-(propan-2-ylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)17-15-9-6-10-18(11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWZMHVKLIQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735227 |
Source
|
Record name | Benzyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1281335-10-1 |
Source
|
Record name | Benzyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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